4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique spirocyclic structure. This compound is often utilized in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane typically involves the reaction of a spirocyclic alkene with a boron-containing reagent under controlled conditions. One common method involves the hydroboration of spiro[3.3]hept-1-ene with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane involves the formation of stable carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-{spiro[3.3]heptane}-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-yl}-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
CAS No. |
2014373-97-6 |
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Molecular Formula |
C13H21BO2 |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[3.3]hept-2-en-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2/c1-11(2)12(3,4)16-14(15-11)10-8-13(9-10)6-5-7-13/h8H,5-7,9H2,1-4H3 |
InChI Key |
CCIOQQUXWBMDKV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCC3 |
Purity |
95 |
Origin of Product |
United States |
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